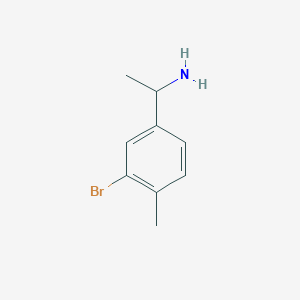

1-(3-Bromo-4-methylphenyl)ethan-1-amine

Overview

Description

“1-(3-Bromo-4-methylphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12BrN . It is also known as "(1R)-1- (4-bromo-3-methylphenyl)ethan-1-amine hydrochloride" . The compound has a molecular weight of 250.57 .

Synthesis Analysis

The synthesis of “1-(3-Bromo-4-methylphenyl)ethan-1-amine” can be achieved through a transaminase-mediated chiral selective process . This process involves the transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .Molecular Structure Analysis

The InChI code for “1-(3-Bromo-4-methylphenyl)ethan-1-amine” is 1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “1-(3-Bromo-4-methylphenyl)ethan-1-amine” is a transamination process . This process involves the transfer of an amino group from one molecule (a donor) to another (a recipient). In this case, the donor is 1-(3-methylphenyl)ethan-1-one and the recipient is (1R)-(3-methylphenyl)ethan-1-amine .Scientific Research Applications

Synthesis of Benzimidazoles and Heterocyclic Compounds

The compound has been utilized in the synthesis of 1-substituted benzimidazoles through reactions with o-bromophenyl isocyanide under CuI catalysis. This process yields moderate to good yields of benzimidazoles, which are essential intermediates in pharmaceuticals, agrochemicals, and materials science (Lygin & Meijere, 2009). Similarly, reactions involving brominated phenyl compounds have been applied to generate various heterocyclic structures, which serve as core units in many bioactive molecules (Skladchikov, Fatykhov, & Gataullin, 2012).

Building Blocks in Organic Synthesis

1-(3-Bromo-4-methylphenyl)ethan-1-amine and its derivatives are valuable building blocks in organic synthesis. For instance, they have been employed in constructing complex molecular architectures, demonstrating their versatility in forming carbon-nitrogen bonds and facilitating various cyclization reactions to produce novel organic compounds (Westerlund, Gras, & Carlson, 2001). This versatility highlights the compound's importance in developing synthetic methodologies for creating biologically active molecules.

Analytical and Material Sciences

Beyond its synthetic applications, derivatives of "1-(3-Bromo-4-methylphenyl)ethan-1-amine" have been explored in analytical and material sciences. For example, the structural analysis of related compounds through crystallography provides insights into the molecular arrangements and interactions critical for designing materials with desired physical and chemical properties (Xue, Liu, Huang, & Gong, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOVGJPADSENQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-methylphenyl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)

![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)

![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)

![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)